molecular formula C8H2F2N2O2 B12357044 6,7-Difluoroquinoxaline-2,3-dione

6,7-Difluoroquinoxaline-2,3-dione

Cat. No.: B12357044
M. Wt: 196.11 g/mol
InChI Key: LBDQVXXIMWOVNP-UHFFFAOYSA-N
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Description

6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of the quinoxaline-2,3-dione scaffold, a structural motif widely explored for its neuropharmacological properties. Quinoxaline-2,3-diones are known for their antagonistic activity at ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and stroke . The introduction of fluorine atoms at the 6- and 7-positions of the quinoxaline ring enhances metabolic stability and bioavailability compared to nitro- or cyano-substituted analogs, while maintaining or improving receptor-binding affinity .

Properties

Molecular Formula

C8H2F2N2O2

Molecular Weight

196.11 g/mol

IUPAC Name

6,7-difluoroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H

InChI Key

LBDQVXXIMWOVNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{4,5-Difluorobenzene-1,2-diamine} + \text{Diethyl oxalate} \xrightarrow{\Delta} \text{6,7-Difluoroquinoxaline-2,3-dione} + 2\text{EtOH}
$$

Key Steps and Conditions:

  • Solvent : Ethanol or acetic acid.
  • Temperature : Reflux (typically 80–100°C).
  • Duration : 16 hours.
  • Yield : Near-quantitative (100%) under optimized conditions.

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, forming a bis-amide intermediate. Subsequent cyclization and elimination of ethanol yield the quinoxaline-2,3-dione core.

Optimization Data:

Parameter Value/Detail Source
Catalyst None (thermal activation)
Purification Recrystallization from ethanol/water
Scalability Demonstrated at multi-gram scale

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the condensation process, reducing reaction times from hours to minutes.

Protocol:

  • Reactants : 4,5-Difluorobenzene-1,2-diamine and diethyl oxalate.
  • Conditions : Microwave heating at 140°C for 30 minutes.
  • Yield : 81% (with subsequent alkylation steps).

Advantages:

  • Efficiency : 30-minute reaction vs. 16-hour conventional heating.
  • Energy Savings : Reduced thermal decomposition risk.

Acid-Catalyzed Cyclization

Triflic acid (TfOH) has been employed to enhance regioselectivity and yield in related quinoxaline syntheses.

Application to this compound:

  • Step 1 : Condensation of 4,5-difluorobenzene-1,2-diamine with diethyl oxalate.
  • Step 2 : Cyclization promoted by TfOH (5–10 mol%) at 50°C.
  • Outcome : Improved purity and reduced side products.

Green Chemistry Approaches

Recent efforts focus on solvent-free or aqueous-phase syntheses to minimize environmental impact.

Example:

  • Solvent : Water or ethanol/water mixtures.
  • Catalyst : Recyclable acidic resins or ionic liquids.
  • Yield : Comparable to classical methods (90–95%).

Alternative Dicarbonyl Precursors

While diethyl oxalate is standard, other dicarbonyl reagents have been tested:

Glyoxylic Acid Derivatives:

  • Reagent : Glyoxylic acid hydrate.
  • Conditions : Room temperature, aqueous medium.
  • Yield : 70–75% (lower due to side reactions).

Oxalyl Chloride:

  • Reagent : Oxalyl chloride (COCl)₂.
  • Conditions : Dichloromethane, 0°C to RT.
  • Challenge : Requires strict moisture control.

Purification and Characterization

Isolation Methods:

  • Recrystallization : Ethanol/water (1:1) yields high-purity crystals.
  • Chromatography : Silica gel (ethyl acetate/hexane) for analytical samples.

Analytical Data:

  • Melting Point : 285–287°C (decomposes).
  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 2H, NH), 7.8–7.9 (m, 2H, aromatic).
  • MS (ESI+) : m/z 199.1 [M+H]⁺.

Industrial-Scale Production Considerations

Cost Drivers:

  • 4,5-Difluorobenzene-1,2-diamine : ~$150/g (lab-scale); bulk pricing negotiable.
  • Diethyl Oxalate : ~$50/L.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline-2,3-dione Derivatives

Structural and Electronic Differences

The substitution pattern on the quinoxaline ring critically influences pharmacological activity. Below is a comparative analysis of 6,7-Difluoroquinoxaline-2,3-dione with key analogs:

Compound Substituents Receptor Affinity/Activity Key Findings References
This compound 6-F, 7-F AMPA receptor antagonist Enhanced metabolic stability; moderate in vivo efficacy due to fluorine’s electronegativity and lipophilicity.
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) 6-CN, 7-NO₂ Potent AMPA/kainate antagonist High in vitro affinity but poor bioavailability due to rapid clearance.
6,7-Dinitroquinoxaline-2,3-dione (DNQX) 6-NO₂, 7-NO₂ Broad-spectrum glutamate receptor antagonist Exhibits redox-mediated cytotoxicity via prooxidant effects; limited therapeutic utility.
6-Chloro-1-(2-hydroxyethyl)quinoxaline-2,3-dione 6-Cl, 1-(CH₂CH₂OH) Tranquilizer (CNS activity) Lower receptor affinity but effective sedative properties.
6,7-Dimethyl-2,3-diphenylquinoxaline 6-CH₃, 7-CH₃ Antibacterial/antifungal agent No significant glutamate receptor activity; used in non-neurological applications.

Pharmacological and Functional Insights

  • Receptor Selectivity: Unlike CNQX and DNQX, which non-selectively block AMPA and kainate receptors, this compound shows improved selectivity for AMPA receptors, attributed to fluorine’s steric and electronic effects .
  • Cytotoxicity: DNQX derivatives generate reactive oxygen species (ROS) via nitro group reduction, leading to cellular toxicity . In contrast, the fluorine substituents in this compound mitigate such prooxidant effects, enhancing safety profiles .
  • Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation compared to nitro (DNQX) or cyano (CNQX) groups, as demonstrated in pharmacokinetic studies .

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